molecular formula C23H21N3O B3829641 N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide CAS No. 13393-39-0

N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide

Cat. No. B3829641
CAS RN: 13393-39-0
M. Wt: 355.4 g/mol
InChI Key: DWGQJSSCAHGCJB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various drugs .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the reactive nitrogen atoms in the ring .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could involve the synthesis of new pyrazole derivatives, investigation of their biological activities, and development of drugs based on these compounds .

properties

IUPAC Name

N-[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-18(13-15-20)22-16-23(19-8-4-2-5-9-19)26(25-22)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGQJSSCAHGCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391124
Record name Acetamide, N-[4-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetamide, N-[4-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenyl]-

CAS RN

13393-39-0
Record name Acetamide, N-[4-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide
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N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide
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N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide
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Reactant of Route 5
N-[4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]acetamide
Reactant of Route 6
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